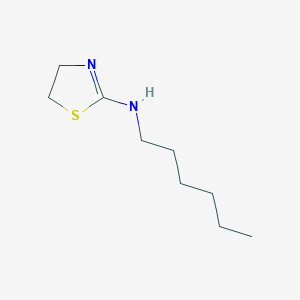

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRWWYQLJJKMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323393 | |

| Record name | N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76495-22-2 | |

| Record name | N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hexyl 4,5 Dihydro 1,3 Thiazol 2 Amine and Its Analogs

General Synthetic Routes to 4,5-Dihydro-1,3-thiazol-2-amines

The 4,5-dihydro-1,3-thiazole, also known as a 2-thiazoline, is a key heterocyclic motif. Its synthesis can be achieved through various strategies, including classical cyclization reactions, variations of the Hantzsch synthesis, and modern multi-component reactions.

Cyclization Reactions for Dihydrothiazole Ring Formation

Cyclization reactions are a fundamental approach to forming the dihydrothiazole ring. These methods typically involve the intramolecular reaction of a linear precursor containing the requisite sulfur and nitrogen atoms.

One common method involves the intramolecular cyclization of thioamides. nih.gov A notable example is the one-step synthesis of 1,3-thiazoline derivatives through the intramolecular heterocyclization of intermediate dibromo-substituted thioureas. nih.gov Another specialized approach involves the reaction of chiral 3-amino-4-aryl-azetidines with isothiocyanates, which proceeds through a regio- and stereoselective ring-opening and subsequent cyclization to yield chiral 4,5-dihydrothiazol-2-amines. researchgate.net Additionally, radical cyclization presents another pathway; for instance, 4,5-dihydro-5-mercapto-1,3-thiazoles can be converted into fused bicyclic compounds via this mechanism. uzh.ch

| Starting Materials | Reaction Type | Product | Key Features |

| Dibromo-substituted thioureas | Intramolecular Heterocyclization | 1,3-Thiazoline derivatives | One-step synthesis. nih.gov |

| Chiral 3-amino-4-aryl-azetidines + Isothiocyanates | Ring Opening/Cyclization | Chiral 4,5-dihydrothiazol-2-amines | Regio- and stereoselective. researchgate.net |

| 4,5-dihydro-5-mercapto-1,3-thiazoles | Radical Cyclization | Fused bicyclic compounds | Forms fused ring systems. uzh.ch |

Hantzsch Thiazole (B1198619) Synthesis and its Variations

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring system. youtube.com The traditional reaction involves the condensation of an α-haloketone with a thioamide. nih.govyoutube.com The mechanism begins with an S-alkylation of the thioamide's sulfur atom by the α-haloketone, forming an intermediate. This is followed by an intramolecular condensation between the nitrogen atom and the ketone's carbonyl group, leading to cyclization and dehydration to form the aromatic thiazole ring. youtube.com

To obtain the 4,5-dihydrothiazole (thiazoline) ring, this synthesis can be adapted by using appropriate precursors that lead to the saturated backbone. For instance, reacting N-allyl-thiourea derivatives can lead to thiazoline (B8809763) structures. The aromaticity of the final thiazole product is a strong driving force for the reaction, often requiring heat to proceed through various intermediates to the stable aromatic product. youtube.com

Multi-Component Reactions for Dihydrothiazole Scaffolds

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like dihydrothiazoles in a single step from three or more starting materials. researchgate.netresearchgate.net This approach minimizes waste and simplifies purification processes.

Several MCRs have been developed for thiazole and related scaffolds. One such method is a one-pot, three-component cascade cyclization involving enaminones, cyanamide, and elemental sulfur, which yields 2-amino-5-acylthiazoles. organic-chemistry.org Another versatile MCR involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to produce 2,4-disubstituted thiazoles. researchgate.net These methodologies provide rapid access to a library of substituted thiazole derivatives by varying the starting components. researchgate.netmdpi.com

| Components | Catalyst/Conditions | Product Type | Reference |

| Enaminones, cyanamide, elemental sulfur | One-pot | 2-Amino-5-acylthiazoles | organic-chemistry.org |

| Oxo components, primary amines, thiocarboxylic acids, isocyanide | One-pot, one-step | 2,4-Disubstituted thiazoles | researchgate.net |

| α-Nitro epoxides, potassium thiocyanate, primary amines | One-pot | Polysubstituted 2-aminothiazoles | nih.gov |

N-Alkylation and N-Derivatization Strategies for the Amine Functionality

Once the 2-amino-4,5-dihydrothiazole core is synthesized, the final step in producing the target compound is the introduction of the hexyl group. This can be achieved through direct alkylation or via post-synthetic modifications.

Introduction of the N-Hexyl Moiety

The N-hexyl group can be introduced onto the exocyclic nitrogen of 2-amino-4,5-dihydrothiazole through standard N-alkylation techniques. A common method is the reaction of the parent amine with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.

Another powerful method is reductive amination. This involves reacting the 2-amino-4,5-dihydrothiazole with hexanal (B45976) to form an intermediate imine, which is then reduced in situ to the secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is often preferred for its mild conditions and high selectivity. The choice of protecting groups on the nitrogen can be crucial for controlling selectivity and reactivity during alkylation. monash.edunih.gov The presence of an N-hexyl group has been shown to enhance the biological efficacy of certain thiazole derivatives, highlighting the importance of this synthetic step. mdpi.comnih.gov

Post-Synthetic Modification Approaches of the Amino Group

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. nih.govrsc.org For N-hexyl-4,5-dihydro-1,3-thiazol-2-amine, this could involve further reactions of the secondary amine.

The N-H bond of the hexyl-amino group can undergo various reactions, such as acylation with acyl chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. Further alkylation is also possible to yield a tertiary amine. These modifications are often employed to fine-tune the physicochemical properties and biological activity of the parent molecule. For example, acylation of 2-aminothiazole (B372263) derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.com Peptide coupling reagents can also be used for the efficient formation of amide bonds under mild conditions. rsc.org

| Reaction Type | Reagents | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Further Alkylation | Alkyl halide | Tertiary Amine |

| Amide Formation | Carboxylic acid, Peptide coupling reagent | Amide |

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogs to maximize yield and purity. Key parameters that are often investigated include the choice of solvent, base, temperature, and the molar ratio of reactants. researchgate.net

In the synthesis of N-phenylthiazol-2(3H)-imines, for example, researchers optimized the reaction by comparing the product yield under various conditions. researchgate.net They found that using ethanol (B145695) as the solvent at a temperature of 80°C, with anhydrous sodium carbonate as the base, resulted in yields of 85–96% within 3–5 hours. researchgate.net

Microwave-assisted synthesis has also emerged as an efficient method for preparing thiazol-2-imines. This approach, which is often catalyst-free, can provide excellent yields with high purity in a significantly shorter reaction time, typically 10–15 minutes. researchgate.net

The following table summarizes the optimization of various parameters for the synthesis of thiazole derivatives:

| Parameter | Variation | Optimal Condition | Yield (%) | Reference |

| Solvent | Ethanol, Methanol, Acetonitrile | Ethanol | 85-96 | researchgate.net |

| Base | Triethylamine, Sodium Carbonate, Potassium Carbonate | Anhydrous Sodium Carbonate | 85-96 | researchgate.net |

| Temperature (°C) | Room Temperature, 50, 80, Reflux | 80 | 85-96 | researchgate.net |

| Reaction Time (h) | 1, 3, 5, 8 | 3-5 | 85-96 | researchgate.net |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave Irradiation | >90 | researchgate.net |

Green Chemistry Approaches in Dihydrothiazole Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for thiazole derivatives. bepls.com These "green chemistry" approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. bepls.comisca.in

Key green chemistry strategies employed in dihydrothiazole synthesis include:

Use of Green Solvents: Water has been successfully used as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds. bepls.com Polyethylene glycol (PEG-400) has also been utilized as a greener solvent for the synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793). bepls.com

Catalyst-Free Reactions: Several methods have been developed that proceed efficiently without the need for a catalyst, reducing both cost and potential environmental impact. bepls.com

Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netbepls.com This technique has been used for the multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water. bepls.com

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding the reactants in a mortar and pestle, is another effective green chemistry approach. researchgate.net

One-Pot Syntheses: One-pot reactions are inherently greener as they reduce the number of workup and purification steps, thereby minimizing solvent usage and waste generation. researchgate.netresearchgate.netmdpi.com

| Green Chemistry Approach | Reactants | Solvent/Conditions | Key Advantages | Reference |

| Use of Water as Solvent | Dithiocarbamates, α-halocarbonyl compounds | Water, Reflux | Environmentally benign solvent | bepls.com |

| Catalyst-Free Synthesis | α-diazoketones, Thiourea | PEG-400, 100°C | Avoids catalyst-related waste | bepls.com |

| Microwave Irradiation | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Water | Reduced reaction time, high yield | bepls.com |

| Solvent-Free Grinding | Isothiocyanate, Primary amine, α-bromoketones | Mortar-pestle | No solvent waste, mild conditions | researchgate.net |

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are crucial final steps in the synthesis of this compound to ensure high purity. The choice of purification technique depends on the physical and chemical properties of the product and the impurities present.

Commonly employed techniques for the purification of thiazole derivatives include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This is a versatile technique for separating mixtures of compounds. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a mobile phase (solvent) is used to elute the components at different rates. The progress of the separation is often monitored by Thin Layer Chromatography (TLC) . derpharmachemica.com

Washing/Extraction: After the reaction is complete, the reaction mixture is often poured into ice-cold water. derpharmachemica.com The precipitated solid can then be collected by filtration and washed with water or other solvents to remove soluble impurities. Liquid-liquid extraction can also be used to separate the product from the reaction mixture.

The purity and structure of the final product are typically confirmed using various analytical techniques, including:

Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are used to elucidate the chemical structure of the synthesized compound. derpharmachemica.com

Elemental Analysis: This technique determines the elemental composition of the compound, which can be compared with the calculated values to confirm its identity. derpharmachemica.com

Structural Elucidation and Characterization of N Hexyl 4,5 Dihydro 1,3 Thiazol 2 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's atomic and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum would provide a detailed picture of the hydrogen environments within the molecule. The hexyl chain would produce a series of characteristic signals in the aliphatic region (approx. 0.8-3.5 ppm). The terminal methyl group (CH₃) would appear as a triplet, while the various methylene (B1212753) groups (CH₂) would present as complex multiplets. The two methylene groups of the dihydrothiazole ring are diastereotopic and would be expected to show distinct signals, likely as triplets, in the region of approximately 3.0-4.0 ppm. The proton on the secondary amine (NH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The spectrum for this compound would be expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The carbons of the hexyl chain would resonate in the upfield region (approx. 14-45 ppm). The two methylene carbons of the dihydrothiazole ring would appear further downfield. The most downfield signal would correspond to the C2 carbon of the thiazole (B1198619) ring, which is bonded to two nitrogen atoms and a sulfur atom, making it highly deshielded (approx. 160-170 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical environments. Actual experimental values may vary.

| Atom Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Hexyl-CH₃ | ~0.9 (triplet) | ~14 |

| Hexyl-(CH₂)₄ | ~1.3-1.6 (multiplets) | ~22-32 |

| N-CH₂ (Hexyl) | ~3.2 (multiplet) | ~45 |

| Ring-CH₂-S | ~3.3 (triplet) | ~30 |

| Ring-CH₂-N | ~3.8 (triplet) | ~55 |

| C=N (Ring C2) | N/A | ~165 |

| N-H | Variable (broad singlet) | N/A |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C-S bond stretching, which can be weak in IR, may show a more distinct signal in the Raman spectrum.

Table 2: Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Strong |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=N Stretch | 1600-1650 | Medium |

| C-N Stretch | 1180-1360 | Medium |

| C-S Stretch | 600-800 | Weak-Medium |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.32 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula (C₉H₁₈N₂S). ontosight.ai

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways would likely involve the cleavage of the hexyl chain and fragmentation of the dihydrothiazole ring, leading to a series of daughter ions that can be used to piece together the molecular structure. Predicted collision cross-section values for various adducts, such as [M+H]⁺, have been calculated, which can aid in identification in advanced MS techniques like ion mobility-mass spectrometry. uni.lu

X-ray Crystallography and Solid-State Structural Determination

The analysis would reveal the geometry of the five-membered dihydrothiazole ring, which is expected to adopt a non-planar "envelope" or "twist" conformation. It would also show the conformation of the flexible hexyl chain and its orientation relative to the heterocyclic ring. Furthermore, crystallographic data would detail how individual molecules pack together in the crystal lattice, revealing the intermolecular forces that govern the solid-state structure.

Hirshfeld Surface Analysis and Intermolecular Interactions

Derived from X-ray crystallography data, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov For this compound, this analysis would map the close contacts between neighboring molecules in the crystal lattice.

Computational and Theoretical Investigations of N Hexyl 4,5 Dihydro 1,3 Thiazol 2 Amine

In Silico Modeling for Ligand-Target Interactions4.3.1. Molecular Docking Studies

Further research and publication in peer-reviewed scientific journals are required to generate the specific data needed to populate these sections accurately.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for N-hexyl-4,5-dihydro-1,3-thiazol-2-amine are not extensively documented in publicly available literature, the methodologies applied to structurally similar 2-aminothiazole (B372263) and 2-aminothiazoline derivatives provide a clear framework for how such models would be developed. These studies are crucial for predicting the activity of new compounds, thereby guiding the synthesis of more potent and selective molecules.

The development of a robust QSAR model typically involves several key stages: dataset selection, calculation of molecular descriptors, feature selection, model generation using statistical methods, and rigorous validation.

Dataset and Molecular Structure Optimization: The initial step in any QSAR study is the compilation of a dataset of molecules with experimentally determined biological activities, often expressed as IC₅₀ or EC₅₀ values. For modeling purposes, these values are typically converted to their logarithmic form (e.g., pIC₅₀) to achieve a more linear distribution. The three-dimensional structures of the compounds in the dataset are then optimized using computational chemistry methods, such as Density Functional Theory (DFT) or molecular mechanics force fields like MMFF94, to obtain their most stable conformation.

Descriptor Calculation: Following structure optimization, a large number of molecular descriptors are calculated. These numerical values represent different physicochemical and structural properties of the molecules. Various software packages are available for this purpose, with Dragon, PaDEL-Descriptor, and QSARINS being commonly utilized in studies of thiazole (B1198619) derivatives. parssilico.comneovarsity.orgtandfonline.comnih.gov The descriptors are categorized based on the type of information they encode.

| Descriptor Class | Description | Examples from Thiazole Derivative Studies |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula, describing atom and bond counts, molecular weight, etc. | Molecular Weight (MW), Number of Hydrogen Bond Donors/Acceptors (nHBD/nHBA) |

| Topological (2D) | Describe the connectivity and branching of atoms in the molecule. | Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), Galvez topological charge indices. nih.govnih.gov |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing molecular size and shape. | RDF descriptors, 3D-MoRSE descriptors, GETAWAY descriptors. nih.gov |

| Physicochemical | Relate to properties like lipophilicity, polarizability, and electronic effects. | LogP (octanol-water partition coefficient), Total Polar Surface Area (TPSA), Molar Refractivity. |

Model Development and Validation: With a pool of calculated descriptors, statistical methods are used to build the QSAR model. A crucial step is dividing the dataset into a training set, for building the model, and a test set, for evaluating its predictive power on external compounds.

Commonly used regression techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the most relevant descriptors to the biological activity.

Artificial Neural Networks (ANN): A non-linear machine learning approach that can model more complex relationships. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): 3D-QSAR techniques that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules with their activity.

The generated models undergo rigorous internal and external validation to ensure their statistical significance and predictive capability. Key statistical metrics from studies on related 2-aminothiazole compounds are used to assess model quality.

| Parameter | Description | Acceptable Value Range (Typical) |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model, often using leave-one-out (LOO) cross-validation. tandfonline.com | > 0.5 |

| R²_ext (External R²) | Measures the predictive power of the model on the external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and actual values. | As low as possible |

For instance, a QSAR study on 2-aminothiazole derivatives as anticancer agents reported a model with an R² of 0.8436 and a Q²_LOO of 0.7965, indicating a robust and predictive model. tandfonline.comnih.gov Another study on 2-aminothiazol-4(5h)-one derivatives using an ANN algorithm achieved a high R² of 0.9482 and a Q² of 0.9944. nih.gov These findings underscore that QSAR methodologies can effectively model the structure-activity relationships of the 2-aminothiazole scaffold.

While a specific QSAR model for this compound is not available, computational tools can predict some of its fundamental molecular properties relevant to QSAR studies.

| Predicted Property | Value | Descriptor Type |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂S | Constitutional |

| Monoisotopic Mass | 186.11906 Da | Constitutional |

| XlogP | 2.5 | Physicochemical |

These predicted values can serve as a starting point for inclusion in a larger dataset of related compounds to develop a QSAR model that could predict the biological activity of this compound.

Structure Activity Relationship Sar Studies of N Hexyl 4,5 Dihydro 1,3 Thiazol 2 Amine Derivatives

Impact of the N-Hexyl Chain on Biological Activities

The N-hexyl chain is a significant contributor to the molecule's interaction with biological targets, primarily through its influence on hydrophobicity and conformational flexibility.

The length of the N-alkyl chain is a critical determinant of receptor binding and biological activity. Studies on various classes of bioactive molecules have established that an optimal chain length often exists for maximizing potency. For instance, in cannabimimetic indoles, high-affinity binding to CB1 and CB2 receptors requires an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons (heptyl) results in a significant loss of affinity, suggesting that the binding pocket has a specific size limitation. nih.gov

Similarly, research on N-Acyl-2-aminothiazoles demonstrated that increasing an acyl chain from two carbons (acetamido) to three carbons (propanamido) enhanced antitumor activity. nih.gov Conversely, in a series of 2-aminothiazolyl quinolones, shorter alkyl chains like propyl were found to be more favorable for antibacterial efficacy. mdpi.com

The primary contribution of the alkyl chain is its effect on the compound's lipophilicity. An increase in alkyl chain length generally enhances hydrophobic interactions with the target protein. matec-conferences.org This can lead to stronger binding and increased activity, up to a point where the chain becomes too bulky for the binding site or introduces unfavorable solubility characteristics. nih.govnih.gov Branching on the alkyl chain can also modulate activity by altering the steric profile and fit within a receptor pocket.

| Compound Class | Alkyl Chain Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Cannabimimetic Indoles | Optimal chain length of 5 carbons (pentyl) | High-affinity binding to CB1/CB2 receptors | nih.gov |

| Cannabimimetic Indoles | Chain length extended to 7 carbons (heptyl) | Dramatic decrease in receptor binding | nih.gov |

| N-Acyl-2-aminothiazoles | Increase from 2-carbon to 3-carbon acyl chain | Improved antitumor activity | nih.gov |

| 2-Aminothiazolyl Quinolones | Shorter chain (propyl) vs. longer chains | More favorable antibacterial efficacy | mdpi.com |

The six-carbon hexyl chain provides significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, which can be crucial for optimally fitting into a biological target's binding site. nih.gov The ability of a ligand to adapt its conformation to match the topology of a receptor is a key aspect of the "induced fit" model of ligand-receptor interaction.

Substituent Effects on the Dihydrothiazole Ring System

Modifications to the dihydrothiazole ring, particularly at the C-4 and C-5 positions, have a profound impact on the compound's activity and selectivity.

The substitution pattern on the thiazole (B1198619) core is critical for modulating biological activity. Studies on 2-aminothiazole (B372263) derivatives as inducible nitric oxide synthase (iNOS) inhibitors found that introducing appropriately-sized substituents at the C-4 and C-5 positions enhances both inhibitory activity and selectivity for iNOS over other isoforms. nih.gov However, the introduction of bulky or hydrophilic substituents at these positions was found to significantly decrease or completely abolish the inhibitory activity. nih.gov

In the context of anticancer activity, the effects can be different. One study reported that the incorporation of a methyl or phenyl group at the C-4 or C-5 position of the thiazole core led to a decrease in cytotoxic potency. nih.gov In contrast, introducing a bromo group at the C-5 position has been shown to produce highly potent anti-giardial agents. researchgate.net This highlights that the optimal substitution at these positions is highly dependent on the specific biological target.

| Position | Substituent | Biological Target/Activity | Observed Effect | Reference |

|---|---|---|---|---|

| C-4 / C-5 | Appropriately-sized alkyl groups | iNOS Inhibition | Improved activity and selectivity | nih.gov |

| C-4 / C-5 | Bulky or hydrophilic groups | iNOS Inhibition | Decreased or abolished activity | nih.gov |

| C-4 / C-5 | Methyl or Phenyl group | Anticancer | Decreased potency | nih.gov |

| C-5 | Bromo group | Anti-giardial | High potency | researchgate.net |

Placing aromatic or heteroaromatic rings at the C-4 and C-5 positions is a common strategy in the design of 2-aminothiazole derivatives. The electronic properties and substitution pattern of these rings are pivotal.

For anticancer agents, SAR studies on 2-amino-4-phenylthiazole (B127512) derivatives revealed specific trends. The position of a chloro substituent on the phenyl ring was critical, with the order of activity being meta > 3,4-dichloro > 2,4-dichloro. nih.gov This indicates a specific spatial and electronic requirement within the target's binding pocket. In some cases, electron-donating groups on the phenyl ring, such as methyl, were found to increase cytotoxic activity. nih.gov In other instances, electron-withdrawing groups were shown to be beneficial. mdpi.com

The type of aromatic system is also important. In a study of Bloom Helicase inhibitors, replacing a 4-pyridyl moiety with a 3-pyridyl group maintained comparable activity, whereas replacement with a phenyl or 2-pyridyl group led to inactivity. nih.gov This demonstrates a stringent requirement for the nitrogen atom's position within the heteroaromatic ring for effective interaction with the target.

| Ring Position | Aromatic Substituent | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| C-4 | Phenyl with Chloro group | Anticancer | Activity order: m-Cl > 3,4-Cl2 > 2,4-Cl2 | nih.gov |

| C-4 | Phenyl with Methyl group | Anticancer | Electron-donating group can increase activity | nih.gov |

| C-4 | 4-Pyridyl vs. 3-Pyridyl | BLM Helicase Inhibition | Comparable activity, showing specific N position is tolerated | nih.gov |

| C-4 | 4-Pyridyl vs. Phenyl or 2-Pyridyl | BLM Helicase Inhibition | Leads to inactivity, showing strict positional/electronic needs | nih.gov |

Role of the Exocyclic Amine Functionality in Ligand Binding and Potency

The exocyclic amine at the C-2 position is a cornerstone of the 2-aminothiazole pharmacophore, playing a fundamental role in ligand binding and, consequently, biological potency. Its ability to act as a hydrogen bond donor is frequently cited as essential for anchoring the ligand within the active site of target proteins.

Docking studies of 2-aminothiazole derivatives into various protein kinases have provided direct evidence of this role. For example, in the active site of EGFR kinase, the exocyclic amine was shown to form three hydrogen bonds with the backbone atoms of key amino acid residues: Ala719, Leu764, and Thr766. nih.gov In P13Kβ kinase, the same amine group formed two hydrogen bonds with Asp807 and Tyr833. nih.gov These interactions are critical for the high-affinity binding required for potent inhibition.

Furthermore, the thiazole ring nitrogen often acts as a complementary hydrogen bond acceptor, interacting with residues like Thr766 in EGFR and Tyr833 in P13Kβ. nih.gov This dual hydrogen bonding capability, involving both the exocyclic amine (donor) and the ring nitrogen (acceptor), creates a robust interaction motif that stabilizes the ligand-protein complex. The indispensable nature of the exocyclic amine is further underscored by the fact that it serves as a primary point for synthetic modification, where acylation or other substitutions directly modulate the compound's biological activity. nih.govnih.gov

Stereochemical Considerations in Structure-Activity Relationships

The introduction of chiral centers into derivatives of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine can have a profound impact on their biological activity. The three-dimensional arrangement of substituents around a stereocenter can significantly influence the molecule's ability to bind to its biological target, leading to differences in potency and efficacy between stereoisomers. While the parent compound, this compound, is not chiral, the substitution at the 4- or 5-positions of the dihydrothiazole ring introduces a chiral center, giving rise to enantiomeric pairs.

Research into the structure-activity relationships of related 4,5-dihydrothiazole derivatives has demonstrated the critical role of stereochemistry. A notable example is seen in a study on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

In this study, the inhibitory activity of the individual enantiomers of 2-phenyl-4,5-dihydrothiazole-4-carboxylic acid against the MBL IMP-1 was evaluated. The results clearly showed that the biological activity is stereospecific. The (R)-enantiomer, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid, was identified as a potent inhibitor of IMP-1, with an IC50 value of 5.5 µM. nih.gov In stark contrast, the (S)-enantiomer, (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid, was found to be inactive. nih.gov

This marked difference in activity between the two enantiomers underscores the importance of the spatial orientation of the substituents on the chiral carbon of the dihydrothiazole ring for effective interaction with the enzyme's active site. It is likely that only the (R)-enantiomer can adopt the correct conformation to bind with key residues within the active site of IMP-1, while the (S)-enantiomer is unable to achieve this optimal binding orientation.

These findings highlight that for the development of potent this compound derivatives with substitutions at the 4- or 5-position, it is crucial to consider the stereochemistry. The synthesis of enantiomerically pure compounds and the evaluation of the biological activity of each stereoisomer are essential steps in elucidating a comprehensive structure-activity relationship and identifying the most active configuration.

Biological Activities and Mechanistic Insights of N Hexyl 4,5 Dihydro 1,3 Thiazol 2 Amine Analogs

Antimicrobial Activity and Proposed Mechanisms of Action

Analogs of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine, particularly those featuring the 2-aminothiazole (B372263) and related thiazolidinone core, have demonstrated a broad spectrum of antimicrobial activities. These compounds represent a promising class of agents against various pathogenic microorganisms.

Antibacterial Action against Gram-Positive and Gram-Negative Strains

Thiazole-containing compounds have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria. For instance, some 2-aminothiazole derivatives have been found to interfere with bacterial cell division, while others may inhibit key enzymatic pathways necessary for survival.

A study on a series of 2-amino-5-alkylidene-thiazol-4-ones revealed modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The antibacterial potency was found to be highly dependent on the substituents attached to the thiazol-4-one core. One of the most potent compounds in this series, 4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile, exhibited a minimal inhibitory concentration (MIC) value of 8 µg/mL against P. aeruginosa. nih.gov

Similarly, research into N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids has highlighted their potential as antibacterial agents. These compounds have shown promising activities against various bacterial species, with some derivatives exhibiting significant efficacy. nih.gov

| Compound Type | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| 2-Amino-5-alkylidene-thiazol-4-ones | Bacillus subtilis | Modest to Significant Activity | Pseudomonas aeruginosa | 8 |

| Staphylococcus aureus | Modest to Significant Activity | Escherichia coli | No Activity | |

| Salmonella typhimurium | No Activity | |||

| N-Thiazolylcarboxamides | Various strains | Promising Activity | Various strains | Promising Activity |

Antifungal Efficacy

The antifungal potential of thiazole (B1198619) derivatives has been well-documented, with several analogs demonstrating significant activity against various fungal pathogens, including Candida albicans. The proposed mechanism often involves the inhibition of enzymes crucial for fungal cell wall integrity or ergosterol (B1671047) biosynthesis.

For example, a series of synthesized 2-amino-4,5-diarylthiazole derivatives were evaluated for their anti-Candida albicans activity. One demethylated derivative, 5a8 , exhibited an MIC80 of 9 µM, which is comparable to the commonly used antifungal drug fluconazole (B54011). acs.org This suggests that specific structural modifications can significantly enhance the antifungal potency of the 2-aminothiazole scaffold. acs.org

Another study focusing on 2-aminothiazole derivatives substituted with a 4-hydroxy-chromene-2-one moiety also reported antibacterial and antifungal activity. nih.gov The condensation of 2-aminothiazole with trimethoxybenzaldehyde yielded Schiff bases that showed very good activity against both bacterial and fungal strains, particularly those containing electron-withdrawing groups. nih.gov

| Compound Analog | Fungal Strain | Activity (MIC) | Reference Drug |

| 2-Amino-4,5-diarylthiazole (5a8) | Candida albicans | 9 µM (MIC80) | Fluconazole |

| Pyridine-thiazole hydrazide compounds | Various fungi | Comparable to fluconazole and nystatin | Fluconazole, Nystatin |

| 2-Arylideneamino-4-phenylthiazoles | Candida albicans | Varied, some with notable activity | - |

Antitubercular Activity Mechanisms

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Thiazolidinone derivatives, which are structurally related to 2-aminothiazolines, have emerged as a promising class of compounds in this regard.

The proposed mechanisms of action for these compounds are varied. Some derivatives are believed to inhibit key mycobacterial enzymes such as InhA, which is involved in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Others may target enzymes like DNA gyrase or MmpL3, a transporter protein essential for cell wall assembly.

A review of recent advances highlighted several 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives with significant activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 1.6 to 6.25 µg/mL. nih.gov The activity of these compounds was often comparable or superior to the first-line antitubercular drug isoniazid. nih.gov

Furthermore, isosteric replacement of the 2-aminothiazole with 2-aminooxazole in a series of N-substituted carboxamides led to compounds with high activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with the best MIC against the H37Ra strain being 3.13 µg/mL. nih.gov Molecular docking studies suggested that mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) is a probable target for these compounds. nih.gov

| Compound Class | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Proposed Target |

| 2,3,5-Trisubstituted 2-iminothiazolidin-4-ones | H37Rv | 1.6 - 6.25 | InhA, DNA gyrase, MmpL3 |

| N-Oxazolyl/Thiazolylcarboxamides | H37Ra (and MDR strains) | 3.13 | FabH |

| 2-Phenylindol-3-ylthiazolidin-4-ones | H37Rv | 1.5 | - |

Enzyme Inhibition Profiles and Molecular Targets

Beyond their direct antimicrobial effects, analogs of this compound have been investigated as inhibitors of various enzymes that play critical roles in physiological and pathological processes.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Several studies have demonstrated that thiazole and benzothiazole (B30560) derivatives can act as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. The primary mechanism of inhibition involves the coordination of the sulfonamide group, a common feature in many CA inhibitors, to the zinc ion in the enzyme's active site.

For instance, a series of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives exhibited potent inhibitory effects against hCA I and hCA II, with Ki values in the low nanomolar range, in some cases superior to the clinical inhibitor acetazolamide. nih.govresearchgate.net Another study on N-substituted 4-phenyl-2-aminothiazole derivatives also reported significant inhibition of hCA I and hCA II, with Ki values ranging from 46.85 to 587.53 nM for hCA I and 35.01 to 578.06 nM for hCA II. nih.gov

| Compound Series | hCA I Ki (nM) | hCA II Ki (nM) |

| Isoindolylthiazole derivatives | 27.07 - 37.80 | 11.80 - 25.81 |

| N-Substituted 4-phenyl-2-aminothiazoles | 46.85 - 587.53 | 35.01 - 578.06 |

Kinase Inhibitory Potency and Selectivity (e.g., Src, CDK, Sphingosine Kinase)

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation. The 2-aminothiazole scaffold has been identified as a valuable template for the development of potent and selective kinase inhibitors.

Src Family Kinase (SFK) Inhibition: The 2-aminothiazole structure served as a foundational template for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor. acs.org Subsequent research has explored numerous 2-aminothiazole analogs as SFK inhibitors. For example, a series of 2-aminothiazole derivatives were synthesized and evaluated, with five compounds showing promising inhibitory activity against Src, Fyn, Lyn, and Yes kinases, with Ki values in the range of 90-480 nM. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial for cell cycle regulation, and their inhibitors are of great interest in cancer therapy. High-throughput screening identified 2-acetamido-thiazole derivatives as inhibitors of CDK2. nih.govresearchsolutions.com Optimization of these initial hits led to the development of over 100 analogs with IC50 values in the 1-10 nM range against CDK2. nih.govresearchsolutions.com X-ray crystallography has provided detailed insights into the binding mode of these inhibitors within the CDK2 active site. nih.gov

Sphingosine Kinase (SphK) Inhibition: Sphingosine kinases (SphK1 and SphK2) are key enzymes in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P), which is involved in cell growth, survival, and inflammation. A class of aminothiazole-based compounds has been developed as SphK inhibitors. One promising candidate, N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine, exhibited IC50 values of 7.3 µM and 6.5 µM for SphK1 and SphK2, respectively. nih.gov

| Kinase Target | Compound Class | Potency (IC50/Ki) |

| Src Family Kinases (Src, Fyn, Lyn, Yes) | 2-Aminothiazole derivatives | 90 - 480 nM (Ki) |

| Cyclin-Dependent Kinase 2 (CDK2) | 2-Acetamido-thiazole derivatives | 1 - 10 nM (IC50) |

| Sphingosine Kinase 1 (SphK1) | N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine | 7.3 µM (IC50) |

| Sphingosine Kinase 2 (SphK2) | N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine | 6.5 µM (IC50) |

Receptor Modulation and Ligand-Binding Dynamics

The interaction of this compound analogs with specific receptors is a key area of investigation, revealing their potential to modulate critical signaling pathways.

Adenosine (B11128) Receptor Antagonism/Agonism

Analogs of this compound have been identified as modulators of adenosine receptors. Thiazole and thiadiazole derivatives, in particular, have shown promise as adenosine receptor antagonists. nih.gov Structure-affinity relationship studies have been crucial in understanding the interaction between these ligands and the receptors. For instance, the replacement of bicyclic heterocyclic systems with monocyclic rings like thiazole has led to the development of compounds with significant adenosine receptor affinity. nih.gov

Research has shown that N-[4-(2-pyridyl)thiazol-2-yl]benzamides exhibit adenosine affinities in the micromolar range. nih.gov A notable finding is that the introduction of a cyclopentanamide in place of the benzamide (B126) group retains adenosine affinities. nih.gov Furthermore, a series of thiadiazolobenzamide compounds have emerged as potent and selective adenosine receptor antagonists. nih.gov Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide has demonstrated a high affinity for the adenosine A1 receptor. nih.gov

The structural features of these analogs play a significant role in their binding affinity. For example, there is a steric restriction at the para-position of the benzamide ring for binding to both adenosine A1 and A3 receptors. nih.gov The electronic nature of the substituents at the 4-position also influences the binding to the adenosine A3 receptor. nih.gov Studies on 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have further confirmed that these non-xanthine compounds can have high affinity and substantial selectivity for the adenosine A1 receptor. nih.gov

| Compound Class | Target Receptor | Key Findings | Reference |

|---|---|---|---|

| N-[4-(2-pyridyl)thiazol-2-yl]benzamides | Adenosine Receptors | Showed adenosine affinities in the micromolar range. | nih.gov |

| Thiadiazolobenzamide derivatives | Adenosine A1 and A3 Receptors | Act as potent and selective antagonists. | nih.gov |

| 4-Phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives | Adenosine A1 Receptor | Exhibit high affinity and selectivity. | nih.gov |

Corticotrophin-Releasing Factor Receptor Antagonism

Corticotropin-releasing factor (CRF) is a key mediator of the stress response, and its receptors are targets for treating stress-related disorders. nih.govmdpi.com Thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are structurally related to this compound, have been synthesized and evaluated as CRF1 receptor antagonists. nih.govmdpi.com

The design of these antagonists is often based on the pharmacophore of known CRF1 receptor antagonists. nih.gov For instance, certain amino groups at position 7 of the thiazolo[4,5-d]pyrimidine ring have been shown to be optimal for CRF1 receptor antagonist activity. nih.gov In one study, two compounds from a series of synthesized thiazolo[4,5-d]pyrimidines showed approximately 25% binding affinity to CRF1 receptors in HEK 293 cell lines. nih.gov

Further research into the structure-activity relationships of these compounds has revealed that an alkyl amino group at the C-7 position with more than two carbons in the chain, and an N-CH3 group at the N-2 position, contribute to superior binding affinity to the CRF1 receptor. mdpi.com These findings highlight the potential for developing potent and selective CRF1 receptor antagonists based on the thiazole scaffold. nih.gov

Immunomodulatory Effects: Mechanistic Investigations

The immunomodulatory properties of thiazole derivatives are an emerging area of research. While direct studies on this compound are limited, research on related structures provides insights into their potential mechanisms of action. For example, certain newly produced 1,3-thiazole analogues have been tested for their immunomodulatory potentials on macrophage cell lines. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant potential of thiazole derivatives. nih.gov The mechanism of action often involves radical scavenging, which is the ability of a compound to neutralize harmful free radicals in the body. mdpi.com

One study on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives demonstrated their promising antioxidant activity through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govsemanticscholar.org The antioxidant potency of these compounds was found to be comparable to that of ascorbic acid. nih.gov Computational studies using density functional theory (DFT) have suggested that the preferred mechanism for their radical scavenging activity is sequential proton loss-electron transfer. nih.govscienceopen.com The highest occupied molecular orbital (HOMO) energy values of these compounds were found to be close to zero, indicating their strong electron-donating ability, which is a key feature of effective antioxidants. nih.gov

| Compound Class | Assay | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| 4-[(Benzo[d]thiazol-2-ylimino)methyl]phenol derivatives | DPPH radical scavenging | Sequential proton loss-electron transfer | Promising antioxidant activity, with some compounds comparable to ascorbic acid. | nih.gov |

Anticonvulsant Activity: Proposed Molecular Basis

Thiazole-containing compounds have been extensively investigated for their anticonvulsant properties. mdpi.combiointerfaceresearch.com The thiazole ring is considered a valuable pharmacophore in the design of new antiepileptic agents. biointerfaceresearch.com The anticonvulsant activity of these compounds is often evaluated using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comnih.gov

The proposed molecular basis for the anticonvulsant activity of thiazole derivatives is multifaceted. One potential mechanism involves the modulation of voltage-gated sodium channels (VGSCs). nih.gov Some triazole derivatives, which share structural similarities with thiazoles, have been shown to bind to VGSCs in a manner similar to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov

Another proposed mechanism is the enhancement of GABAergic neurotransmission. mdpi.com Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and drugs that enhance its effects are often effective anticonvulsants. Some studies have shown that certain triazol-3-one derivatives can significantly increase the level of GABA in the brain. mdpi.com The anticonvulsant effect of these compounds was diminished by pretreatment with a GABA synthesis inhibitor, further supporting the involvement of the GABAergic system. mdpi.com Additionally, some thiazole derivatives have shown a strong affinity for the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov

Other Reported Biological Activities: Mechanistic Focus

Beyond the aforementioned activities, analogs of this compound have been associated with other biological effects, primarily in the realm of cancer therapy.

A series of N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors with potent antiproliferative activity. nih.gov The mechanistic focus of this activity is the inhibition of tubulin polymerization, which disrupts the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov Molecular docking studies have suggested that these compounds bind to the colchicine (B1669291) binding site on tubulin. nih.gov For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was identified as a particularly potent compound in this series. nih.gov

The general chemical structure of this compound also falls under the broader class of thiazole derivatives, which have been investigated for a wide range of biological activities including antimicrobial and anticancer properties. ontosight.ai

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel N-hexyl-4,5-dihydro-1,3-thiazol-2-amine Conjugates and Hybrid Molecules

A promising strategy to enhance therapeutic efficacy and overcome challenges like drug resistance is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule. The this compound scaffold is an ideal candidate for this approach due to the reactive nature of its 2-amino group, which allows for straightforward chemical modification. nih.gov

Future research will likely focus on designing and synthesizing conjugates of this compound with other established bioactive agents. For instance, creating hybrids with known cytotoxic agents could lead to compounds with enhanced anticancer activity or novel mechanisms of action. acs.org Synthetic strategies to achieve this include standard coupling reactions, such as amide bond formation, and multi-step synthetic pathways starting from core building blocks like α-haloketones and thiourea (B124793) derivatives. acs.orgnih.govresearchgate.net The synthesis of thiazole (B1198619) derivatives often employs the Hantzsch reaction, where α-haloketones react with thiourea or its derivatives. researchgate.netacs.org This can be adapted for creating diverse analogs for conjugation.

Below is a table illustrating potential hybrid molecule concepts based on the this compound scaffold.

| Hybrid Concept | Partner Pharmacophore | Potential Therapeutic Target | Synthetic Linkage Strategy |

| Kinase Inhibitor Hybrid | A known kinase inhibitor (e.g., anilinoquinazoline) | EGFR, VEGFR, PI3K/mTOR pathways | Amide bond, Ether linkage |

| Anti-inflammatory Hybrid | NSAID moiety (e.g., ibuprofen, diclofenac) | COX enzymes, 5-LOX | Ester or Amide linkage |

| Antimicrobial Hybrid | Fluoroquinolone or Oxazolidinone core | DNA gyrase, Bacterial protein synthesis | Amine alkylation, Click chemistry |

| Neuroprotective Hybrid | Adamantane or Memantine-like structure | NMDA receptors, Ion channels | Amide or Urea linkage |

Exploration of Allosteric Modulation by this compound Derivatives

Allosteric modulation, where a ligand binds to a site on a protein distinct from the primary (orthosteric) site, offers significant advantages over traditional competitive inhibition, including higher specificity and a more nuanced control of protein function. The 2-aminothiazole (B372263) scaffold has been successfully identified as a core structure for developing allosteric modulators. acs.orgnih.gov

A key example is the discovery of 2-aminothiazole derivatives as selective allosteric inhibitors of protein kinase CK2, a constitutively active kinase implicated in various cancers. acs.orgnih.gov These compounds were found to bind to a novel allosteric pocket located at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase. acs.orgnih.gov This non-ATP-competitive mode of action provides a clear advantage over traditional kinase inhibitors that target the highly conserved ATP-binding site, potentially leading to fewer off-target effects. acs.org Structure-based optimization of these initial hits led to compounds with submicromolar potency. nih.gov

Future research should focus on screening a library of this compound analogs against a panel of therapeutically relevant enzymes and receptors to identify novel allosteric modulators. The structural features of the N-hexyl chain combined with the thiazoline (B8809763) ring could confer unique binding properties suitable for targeting previously undrugged allosteric sites.

The following table summarizes key findings from studies on allosteric modulation by related 2-aminothiazole compounds.

| Compound Class | Target Protein | Binding Site | Mechanism of Action | Key Finding |

| Aryl 2-aminothiazoles | Protein Kinase CK2 | Allosteric pocket outside ATP-binding site | Non-ATP-competitive inhibition, stabilization of inactive conformation | Identification of a novel, druggable allosteric site on a key cancer target. acs.orgnih.govnih.gov |

| Thiazole carboxamides | AMPA Receptors (GluA2) | Allosteric site | Negative allosteric modulation, altering receptor deactivation and desensitization kinetics | Thiazole derivatives can finely tune the activity of ionotropic glutamate (B1630785) receptors. nih.gov |

Development of Target-Specific Probes and Imaging Agents for this compound

To better understand the mechanism of action and validate the biological targets of this compound, the development of chemical probes and imaging agents is essential. These tools are derivatives of the parent compound that are modified with a reporter tag, such as a fluorophore, a radiolabel, or a photo-affinity group.

A crucial application of such probes is target identification. For example, an aminothiazole derivative was successfully used to pinpoint its binding site on importin β1 (KPNB1), a potential cancer target, through UV-crosslinking experiments coupled with tandem mass spectrometry. nih.gov This approach provides direct evidence of a drug-target interaction within a complex biological system.

Future work in this area could involve synthesizing derivatives of this compound conjugated to:

Fluorophores (e.g., BODIPY, Cy5) to visualize the subcellular localization of the compound and its target via fluorescence microscopy.

Radionuclides (e.g., ¹⁸F, ¹¹C) to create PET (Positron Emission Tomography) imaging agents for in vivo tracking of the compound and assessment of target engagement in preclinical models.

Photo-activatable cross-linkers (e.g., benzophenones, diazirines) to covalently capture and identify binding partners from cell lysates.

This table outlines potential probe designs and their applications.

| Probe Type | Reporter Group | Linkage Position | Research Application |

| Fluorescence Probe | Fluorescein, Rhodamine | Terminus of the N-hexyl chain | Confocal microscopy, High-content screening |

| PET Imaging Agent | ¹⁸F-fluoroethyl group | Terminus of the N-hexyl chain | In vivo target occupancy studies, Biodistribution |

| Photo-affinity Probe | Benzophenone, Diazirine | Appended to the thiazoline ring or hexyl chain | Target identification and validation via proteomics |

| Biotinylated Probe | Biotin | Terminus of the N-hexyl chain | Affinity purification of target proteins |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govmednexus.org These computational tools can be powerfully applied to the this compound scaffold to explore a vast chemical space and predict biological activities. researchgate.net

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known 2-aminothiazole derivatives to build models that predict the biological activity of new, unsynthesized analogs based on their chemical structure. researchgate.net

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) or recurrent neural networks (RNNs), can learn the underlying patterns of known active molecules to design novel thiazoline derivatives with optimized properties. nih.govmednexus.org

Virtual Screening: AI-enhanced docking and scoring functions can more accurately and rapidly screen large virtual libraries of this compound analogs against the three-dimensional structures of biological targets. premierscience.com

ADMET Prediction: ML models are adept at predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process. infontd.org

The integration of these computational approaches can significantly reduce the time and cost associated with discovering new drug candidates based on this promising scaffold. nih.gov

| AI/ML Method | Application for this compound | Expected Outcome |

| Support Vector Machines (SVM) / Random Forest | QSAR modeling for activity prediction against a specific target (e.g., a kinase). | Prioritization of analogs for synthesis with high predicted potency. |

| Generative Adversarial Networks (GANs) | De novo design of novel thiazoline derivatives. | Generation of unique chemical structures with desired multi-objective properties (e.g., high activity, low toxicity). |

| Deep Learning / Graph Neural Networks | Prediction of drug-target interactions and ADMET properties. | Identification of potential new targets and early deselection of compounds with poor pharmacokinetic profiles. |

| Molecular Dynamics Simulations | Analysis of binding stability and conformational changes upon ligand binding. | A deeper understanding of the molecular mechanism of action and rationale for lead optimization. |

Unexplored Biological Targets and Pathways for this compound and its Analogs

The 2-aminothiazole scaffold is remarkably versatile, with derivatives reported to interact with a wide array of biological targets. nih.gov This promiscuity suggests that this compound and its analogs may have therapeutic potential against a range of diseases by modulating currently unexplored targets and pathways.

Known targets for the broader 2-aminothiazole class include:

Protein Kinases: Such as CK2, Akt, EGFR, B-RAF, and ALK, which are critical in cancer signaling. nih.govnih.gov

Tubulin: Inhibition of tubulin polymerization is a validated anticancer strategy. nih.gov

Eicosanoid Metabolism Enzymes: Including 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1/-2), which are key targets in inflammation. nih.gov

Prion Proteins: Certain derivatives have shown efficacy in models of prion disease. cureffi.org

Nuclear Transport Proteins: Such as importin β1 (KPNB1), which is overexpressed in cancer. nih.gov

Based on this existing knowledge, future research could explore the activity of this compound against novel or underexplored targets. A rational approach would be to investigate its effects on pathways related to those already known to be modulated by this scaffold. For instance, its potential role in neuroinflammation could be explored by examining its effects on microglia activation and cytokine production. Unbiased screening methods, such as chemoproteomics, could also be employed to identify entirely new cellular targets.

| Known Target Class for 2-Aminothiazoles | Proposed Unexplored Target/Pathway for Analogs | Rationale |

| Protein Kinases (Cancer) | Janus Kinases (JAKs), NLRP3 Inflammasome | The JAK-STAT pathway is crucial for cytokine signaling in inflammation and autoimmune disease; NLRP3 is a key sensor in innate immunity. mdpi.com |

| Tubulin (Cytoskeleton) | Other cytoskeletal proteins (e.g., actin, septins) | Disruption of one cytoskeletal component can affect others; targeting different components could yield novel antiproliferative mechanisms. |

| Nuclear Import Proteins (KPNB1) | Nuclear Export Proteins (e.g., CRM1) | Modulating the nucleocytoplasmic transport of key proteins is a emerging therapeutic strategy in cancer and viral diseases. |

| Prion Proteins (Neurodegeneration) | Protein aggregation pathways in other neurodegenerative diseases (e.g., Tau, α-synuclein) | The mechanisms preventing prion aggregation might be applicable to other proteinopathies like Alzheimer's and Parkinson's disease. |

Q & A

Q. What are the optimal synthetic routes for N-hexyl-4,5-dihydro-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions. A common method is reacting hexylamine with a substituted isothiocyanate (e.g., phenyl isothiocyanate) under basic conditions (e.g., sodium hydride) in an inert atmosphere at 50–70°C . Temperature control is critical to avoid side reactions, and solvent choice (e.g., ethanol or DMF) affects reaction kinetics. Yields can vary from 60–85% depending on precursor purity and reaction time optimization. Elemental analysis and NMR should confirm product identity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the thiazoline ring structure and hexyl chain integration via chemical shifts (e.g., δ ~3.5 ppm for SCH and δ ~1.2–1.6 ppm for hexyl CH) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 229.14 for CHNS) .

- Infrared (IR) Spectroscopy : Absorbances at ~1550 cm (C=N) and ~1250 cm (C-S) confirm ring formation .

Q. How does the hexyl substituent influence the compound’s physicochemical properties compared to shorter-chain analogs?

The hexyl group enhances lipophilicity (logP ~3.2), improving membrane permeability in biological assays. This contrasts with methyl or ethyl analogs, which exhibit lower logP values (~1.5–2.0) and reduced bioavailability. Thermal stability (melting point ~160–165°C) is comparable to other 4,5-dihydrothiazoles .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in this compound derivatives?

For X-ray refinement:

- Use SHELXL for small-molecule crystallography to model disorder in the hexyl chain .

- Apply twin refinement in cases of pseudo-merohedral twinning (common in thiazoline derivatives).

- Validate hydrogen bonding (e.g., N-H···S interactions) using ORTEP-3 for graphical representation . Contradictions in unit cell parameters often arise from solvent inclusion; SC-XRD with low-temperature data collection (100 K) improves resolution .

Q. How do structural modifications to the thiazoline ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Antimicrobial Activity : A hexyl chain enhances activity against Staphylococcus aureus (MIC 0.25 µg/mL) compared to methyl (MIC 0.50 µg/mL) due to improved membrane interaction .

- Enzyme Inhibition : The thiazoline NH group participates in hydrogen bonding with kinase active sites (e.g., EGFR inhibition IC ~1.8 µM). Substitution at C4 with electron-withdrawing groups (e.g., Cl) reduces potency .

Q. What methodologies address discrepancies in biological assay data for this compound?

Contradictions in IC/MIC values may arise from:

- Assay Conditions : Varying pH or serum content in cell culture media alters compound solubility. Standardize protocols using RPMI-1640 at pH 7.4 .

- Metabolic Stability : Hepatic microsome assays (e.g., human CYP3A4 metabolism) explain variability in in vivo vs. in vitro results. LC-MS/MS quantifies parent compound degradation .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17) to simulate thiazoline interactions with ATP-binding pockets. The hexyl chain occupies hydrophobic pockets in kinases .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2.0 Å indicates stable binding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Hexyl derivatives exhibit moderate enantiomerization barriers (ΔG‡ ~20 kcal/mol), requiring low-temperature storage .

- Catalytic Asymmetry : Employ Ru-BINAP catalysts for enantioselective cyclization, achieving >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.